1-Cyano Group Enables TosMIC-Mediated One-Carbon Homologation to Potent 4-Aroyl Anti-Inflammatory Agents, a Route Inaccessible from 1-Oxo or 1-Hydroxy Analogs
The 1-cyano group is the essential functional handle for the TosMIC (p-toluenesulfonylmethylisocyanide)-mediated one-carbon homologation reaction that converts 4-aroyl-1-indancarbonitriles into 4-aroyl-1-indancarboxylic acids. This route, proceeding via 1-cyano-4-indancarbonyl chloride (XVI) as the key intermediate, was established by Aono et al. in 1978 and is explicitly not accessible from the corresponding 1-oxo-indan-4-carboxylic acid (VIII) without prior conversion to the cyano derivative [1]. The resulting 4-aroyl-1-indancarboxylic acids (XVIII) demonstrated potent anti-inflammatory activity, whereas the isomeric 6-aroyl-1-indancarboxylic acids (V), prepared via an alternative route not involving the cyano intermediate, showed significantly weaker activity [1]. This regiochemical outcome—4-aroyl substitution being pharmacologically active while 6-aroyl is substantially weaker—is a direct consequence of the synthetic route enabled by the 1-cyano-4-carboxy substitution pattern.
| Evidence Dimension | Anti-inflammatory activity of aroyl-indancarboxylic acid regioisomers |
|---|---|
| Target Compound Data | 4-Aroyl-1-indancarboxylic acids (XVIII, derived from 1-cyano-4-indancarbonyl chloride): potent anti-inflammatory activity |
| Comparator Or Baseline | 6-Aroyl-1-indancarboxylic acids (V, prepared via alternative route without cyano intermediate): significantly weaker anti-inflammatory activity |
| Quantified Difference | Activity of XVIII was described as 'potent' while activity of V was 'significantly weaker'; the paper concludes that the locations and conformations of functional groups in XVIII are considerably closer to the active conformation of aroylarylacetic acids required for anti-inflammatory activity |
| Conditions | In vivo anti-inflammatory assay (carrageenin-induced edema model in rats); compounds XVIII were synthesized via Friedel-Crafts reaction of 1-cyano-4-indancarbonyl chloride (XVI) with benzene or its derivatives |
Why This Matters
If a research team procures the 1-oxo or 1-hydroxy analog instead of the 1-cyano compound, they cannot access the TosMIC homologation route that produces the pharmacologically active 4-aroyl regioisomers; a complete synthetic redesign would be required, adding steps, cost, and time.
- [1] Aono T, Kishimoto S, Araki Y, Noguchi S. 1-Indancarboxylic Acids. II. Synthesis of 4- and 6-Aroyl-1-indancarboxylic Acids as Potential Antiinflammatory Agents. Chem Pharm Bull. 1978;26(4):1153-1161. View Source
